(E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes both hydrazinyl and methoxycarbonyl functional groups
Preparation Methods
The synthesis of (E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a hydrazine derivative with a methoxycarbonyl-containing compound under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
(E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
(E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or covalent bonds, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering signal transduction pathways, or affecting gene expression.
Comparison with Similar Compounds
(E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid can be compared with other similar compounds, such as:
Hydrazine derivatives: Compounds containing hydrazine groups, which also exhibit reactivity towards various chemical reactions.
Methoxycarbonyl-containing compounds: Molecules with methoxycarbonyl groups, which are commonly used in organic synthesis and drug development.
Enoic acids: Compounds with double bonds and carboxylic acid groups, which have diverse applications in chemistry and biology.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(E)-4-(2-methoxycarbonylhydrazinyl)-4-oxobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O5/c1-13-6(12)8-7-4(9)2-3-5(10)11/h2-3H,1H3,(H,7,9)(H,8,12)(H,10,11)/b3-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACAWKULELSGEV-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)NNC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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